4-tert-Butyl-2-(prop-2-en-1-yl)aniline
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Overview
Description
4-tert-Butyl-2-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group and a prop-2-en-1-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(prop-2-en-1-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often involve the use of automated reactors and real-time monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-2-(prop-2-en-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isopropenylaniline: Similar in structure but lacks the tert-butyl group.
4-tert-Butylaniline: Similar but without the prop-2-en-1-yl group.
1-Allyl-4-tert-butylbenzene: Similar but with an allyl group instead of the prop-2-en-1-yl group
Uniqueness
4-tert-Butyl-2-(prop-2-en-1-yl)aniline is unique due to the presence of both the tert-butyl and prop-2-en-1-yl groups on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
267002-54-0 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-tert-butyl-2-prop-2-enylaniline |
InChI |
InChI=1S/C13H19N/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9H,1,6,14H2,2-4H3 |
InChI Key |
IRMOYKJAHAYZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)CC=C |
Origin of Product |
United States |
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